2-Phenyl-1,3-bis(dimethylamino)trimethinium tetrafluoroborate

Hydrolytic stability Counterion comparison Safe handling

2-Phenyl-1,3-bis(dimethylamino)trimethinium tetrafluoroborate (CAS 62439-20-7) is a 2-substituted vinamidinium (trimethinium) salt bearing a phenyl group at the central methine carbon and a tetrafluoroborate (BF₄⁻) counterion. It belongs to the class of 1,3-bis(dimethylamino)trimethinium salts, which serve as versatile three-carbon building blocks (vinylogous amidinium synthons) in organic synthesis.

Molecular Formula C13H19BF4N2
Molecular Weight 290.11
CAS No. 62439-20-7
Cat. No. B2402514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-1,3-bis(dimethylamino)trimethinium tetrafluoroborate
CAS62439-20-7
Molecular FormulaC13H19BF4N2
Molecular Weight290.11
Structural Identifiers
SMILES[B-](F)(F)(F)F.CN(C)C=C(C=[N+](C)C)C1=CC=CC=C1
InChIInChI=1S/C13H19N2.BF4/c1-14(2)10-13(11-15(3)4)12-8-6-5-7-9-12;2-1(3,4)5/h5-11H,1-4H3;/q+1;-1
InChIKeyWPELTPSQPTUELV-RSGUCCNWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Phenyl-1,3-bis(dimethylamino)trimethinium Tetrafluoroborate (CAS 62439-20-7): A Versatile Vinamidinium Salt for Heterocyclic Synthesis and Coordination Chemistry


2-Phenyl-1,3-bis(dimethylamino)trimethinium tetrafluoroborate (CAS 62439-20-7) is a 2-substituted vinamidinium (trimethinium) salt bearing a phenyl group at the central methine carbon and a tetrafluoroborate (BF₄⁻) counterion [1]. It belongs to the class of 1,3-bis(dimethylamino)trimethinium salts, which serve as versatile three-carbon building blocks (vinylogous amidinium synthons) in organic synthesis [2]. The tetrafluoroborate salt form is prepared via formylation of ethyl vinyl ether followed by treatment with dimethylamine tetrafluoroborate [1]. This compound functions as a reactive electrophilic synthon for constructing pyrazole, benzimidazole, Schiff base, and other heterocyclic scaffolds through condensation with nitrogen nucleophiles [3][4].

Why Generic Substitution of 2-Phenyl-1,3-bis(dimethylamino)trimethinium Tetrafluoroborate (CAS 62439-20-7) Fails: Counterion-Dependent Safety, Reactivity, and Handling Properties


1,3-Bis(dimethylamino)trimethinium salts are not interchangeable commodities. The counterion (perchlorate, tetrafluoroborate, hexafluorophosphate) governs critical practical properties including shock sensitivity, hygroscopicity, and thermal stability that directly affect safe handling and synthetic reproducibility [1]. The perchlorate analog is a documented shock-sensitive explosive with thermal energy content exceeding that of TNT, whereas the tetrafluoroborate salt is a lower-energy, non-shock-sensitive alternative that retains equivalent synthetic efficacy [2]. Furthermore, the 2-phenyl substituent on the target compound dictates the steric and electronic environment of the resulting heterocyclic products, meaning that unsubstituted or differently 2-substituted trimethinium salts (e.g., 2-H, 2-methyl, 2-heteroaryl) yield structurally distinct products with divergent spectral and coordination properties [3][4]. Selecting the correct counterion–substituent combination is therefore essential for both laboratory safety and experimental outcome fidelity.

Quantitative Differentiation Evidence for 2-Phenyl-1,3-bis(dimethylamino)trimethinium Tetrafluoroborate (CAS 62439-20-7) vs. Closest Analogs


Hydrolysis Stability: Tetrafluoroborate Salt Outperforms Perchlorate and Hexafluorophosphate Analogs in Aqueous Tolerance

The tetrafluoroborate (BF₄⁻) anion confers superior resistance to hydrolysis compared with hexafluorophosphate (PF₆⁻), which is susceptible to hydrolytic degradation with release of HF under aqueous or protic conditions [1]. Perchlorate (ClO₄⁻) salts, while hydrolytically stable, present unacceptable explosion hazards [2]. This positions the tetrafluoroborate salt as the optimal balance of aqueous compatibility and safety for reactions conducted in protic solvents (e.g., ethanol, methanol) or under ambient moisture exposure—conditions commonly employed in trimethinium salt condensations with aminophenols and hydrazines [3].

Hydrolytic stability Counterion comparison Safe handling Aqueous reaction compatibility

Shock and Thermal Safety: Non-Explosive Tetrafluoroborate Salt vs. Shock-Sensitive Perchlorate Analog

The perchlorate salt of the vinamidinium cation (as the bis-perchlorate form) has been explicitly characterized as a shock-sensitive explosive with thermal energy content exceeding that of trinitrotoluene (TNT) [1][2]. In direct comparison, the corresponding bis-tetrafluoroborate salt exhibits no shock sensitivity and substantially lower thermal energy, while retaining equivalent synthetic effectiveness in pyrimidine-forming reactions [1]. This safety differential is a decisive procurement factor for laboratories operating under standard safety protocols that restrict or prohibit perchlorate salts of organic cations.

Explosion safety Thermal stability Perchlorate hazard Process chemistry

Crystallinity and Handling: Tetrafluoroborate Salt as a Crystalline, Non-Deliquescent Solid vs. Hygroscopic Hexafluorophosphate

The tetrafluoroborate salt is reported as a crystalline solid that can be conveniently handled and accurately weighed under ambient conditions [1]. In contrast, vinamidinium hexafluorophosphate salts are described as non-hygroscopic and easily handled solids obtained in moderate to good recrystallized yields (40–67%), but the hexafluorophosphate counterion is noted as more lipophilic and its salts tend toward poorer crystallinity compared with tetrafluoroborate analogs [2]. The tetrafluoroborate salt thus offers superior bench-top handling characteristics for precise stoichiometric control in multi-step syntheses.

Hygroscopicity Crystallinity Storage stability Weighing accuracy

2-Phenyl Substituent Effects: Divergent Product UV–Vis Spectral Signatures and Coordination Chemistry vs. 2-H or 2-Heteroaryl Analogs

The 2-phenyl substituent on the trimethinium core directly influences the electronic absorption properties and coordination behavior of derived Schiff base ligands. When the 2-phenyl-substituted trimethinium tetrafluoroborate salt is condensed with aminophenols, the resulting allylidene Schiff bases exhibit distinct λₘₐₓ values in DMSO and form N₂O₂-donor complexes with transition metals whose UV spectral behavior differs from those derived from 2-H, 2-methyl, or 2-heteroaryl-substituted trimethinium salts [1][2]. The phenyl group introduces both steric bulk and π-conjugation that modulate ligand field strength and complex geometry, properties not replicable with unsubstituted or aliphatic-substituted analogs [3].

Substituent effect UV–Vis spectroscopy Coordination chemistry Schiff base ligand design

Heterocyclic Synthesis Versatility: High-Yield Pyrazole Formation (78–85%) with Phenyl Hydrazine

The 2-phenyl-substituted trimethinium tetrafluoroborate reacts with phenyl hydrazine in acetonitrile to afford novel pyrazole derivatives in high isolated yields of 78–85% [1]. This yield range is reported as a distinct advantage of the vinamidinium salt methodology over alternative pyrazole synthetic routes that may require multi-step sequences, harsher conditions, or expensive catalysts [2]. The simplicity of the process—conducted in acetonitrile with easy product isolation—combined with the high yield makes this the preferred starting material for 2-phenyl-substituted pyrazole libraries.

Pyrazole synthesis Vinamidinium salt Reaction yield Heterocyclic chemistry

Optimal Procurement and Application Scenarios for 2-Phenyl-1,3-bis(dimethylamino)trimethinium Tetrafluoroborate (CAS 62439-20-7)


Safe, Scalable Synthesis of 2-Phenyl-Substituted Pyrazole Libraries for Medicinal Chemistry

Medicinal chemistry groups constructing pyrazole-focused compound libraries benefit from the 78–85% isolated yields achieved when 2-phenyl-1,3-bis(dimethylamino)trimethinium tetrafluoroborate is condensed with phenyl hydrazine in acetonitrile [1]. The non-shock-sensitive, non-hydrolytically labile tetrafluoroborate counterion permits safe scale-up without specialized explosion-proof equipment, and the tolerance of protic solvents (EtOH) enables flexible reaction solvent selection [2]. This salt is the rational procurement choice over the perchlorate analog (explosion hazard) and the hexafluorophosphate analog (HF release risk) for routine parallel synthesis workflows [3].

Coordination Chemistry: N₂O₂ Schiff Base Ligand Synthesis for Transition Metal Complexation Studies

The 2-phenyl substituent on the trimethinium core directly determines the steric profile and electronic absorption properties of allylidene Schiff base ligands formed upon condensation with aminophenols [1]. The resulting N₂O₂-donor ligands exhibit characteristic UV–Vis λₘₐₓ values in DMSO and form well-defined transition metal complexes [1]. Researchers requiring phenyl-substituted ligand architectures for catalysis, sensing, or bioinorganic studies should procure this specific 2-phenyl tetrafluoroborate salt rather than the 2-H or 2-alkyl substituted analogs, which yield ligands with fundamentally different coordination geometries and spectroscopic signatures [2].

Benzimidazole Derivative Synthesis for Pharmaceutical Intermediate Production

Condensation of 2-phenyl-1,3-bis(dimethylamino)trimethinium tetrafluoroborate with 2-aminobenzimidazole in acetonitrile with acetic acid or triethylamine provides direct access to 2-phenyl-substituted benzimidazole derivatives [1]. The tetrafluoroborate salt's ambient stability and crystalline nature facilitate precise stoichiometric control, which is critical for achieving reproducible product quality in pharmaceutical intermediate production [2]. The phenyl group installed at the benzimidazole 2-position is a privileged pharmacophore in proton pump inhibitors and antihelmintics, making this specific salt the preferred building block over non-phenyl analogs [3].

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